Cas no 39774-18-0 (Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl-)
Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl-, is a chlorinated aromatic ketone derivative with a hydroxyl-substituted phenyl group. This compound is of interest in organic synthesis due to its bifunctional structure, combining a reactive ketone moiety with a hydroxyl group, enabling diverse chemical transformations. The presence of the 4-chlorophenyl group enhances its utility in pharmaceutical and agrochemical intermediates, where such substituents often improve biological activity or stability. Its crystalline solid form and well-defined molecular structure facilitate precise handling in research and industrial applications. The compound’s reactivity profile makes it a valuable building block for constructing complex molecules, particularly in medicinal chemistry and material science.
39774-18-0 structure
Product Name:Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl-
CAS No:39774-18-0
MF:C14H11ClO2
MW:246.688943147659
CID:305055
PubChem ID:24883521
Update Time:2025-10-16
Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl-
- 1-(4-chlorophenyl)-2-hydroxy-2-phenylethanone
- 4-CHLOROBENZOIN
- 4-Chlor-benzoin
- 4'-chlorobenzoin
- p-Chlorbenzoin
- p-chlorobenzoin
- AS-81442
- FT-0719034
- DTXSID60543509
- SCHEMBL142538
- 4-Chlorobenzoin, 97%
- 1-(4-chlorophenyl)-2-hydroxy-2-phenylethan-1-one
- 39774-18-0
- G77927
-
- MDL: MFCD00090148
- Inchi: 1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13,16H
- InChI Key: XYUKKJIDPMMCMJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C(C1C=CC=CC=1)O)=O
Computed Properties
- Exact Mass: 246.04500
- Monoisotopic Mass: 246.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Melting Point: 89-93 °C (lit.)
- PSA: 37.30000
- LogP: 3.25630
Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- Risk Phrases:R22
Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 647276-5G |
Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl- |
39774-18-0 | 97% | 5G |
¥682.47 | 2022-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582552-1g |
2-(4-Chlorophenyl)-2-hydroxy-1-phenylethan-1-one |
39774-18-0 | 98% | 1g |
¥280.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582552-5g |
2-(4-Chlorophenyl)-2-hydroxy-1-phenylethan-1-one |
39774-18-0 | 98% | 5g |
¥721.00 | 2024-05-15 | |
| 1PlusChem | 1P003LNB-250mg |
4-Chlorobenzoin |
39774-18-0 | 97% | 250mg |
$47.00 | 2024-05-03 | |
| 1PlusChem | 1P003LNB-1g |
4-Chlorobenzoin |
39774-18-0 | 97% | 1g |
$77.00 | 2024-05-03 | |
| 1PlusChem | 1P003LNB-5g |
4-Chlorobenzoin |
39774-18-0 | 97% | 5g |
$206.00 | 2024-05-03 | |
| Aaron | AR003LVN-1g |
4-Chlorobenzoin |
39774-18-0 | 97% | 1g |
$52.00 | 2025-04-02 | |
| Aaron | AR003LVN-5g |
4-Chlorobenzoin |
39774-18-0 | 97% | 5g |
$170.00 | 2025-02-12 |
Ethanone,1-(4-chlorophenyl)-2-hydroxy-2-phenyl- Related Literature
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Shujun Zhang,Xiya Wang,Yongjun Liu Catal. Sci. Technol. 2017 7 911
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Mannar R. Maurya,Bekele Mengesha,Bhawna Uprety,Nancy Jangra,Reshu Tomar,Fernando Avecilla New J. Chem. 2018 42 6225
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Ming Yu Jin,Sun Min Kim,Hui Mao,Do Hyun Ryu,Choong Eui Song,Jung Woon Yang Org. Biomol. Chem. 2014 12 1547
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4. Reaction mechanisms: polar reactionsHon Man Yau,Anna K. Croft Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2012 108 272
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5. Cytotoxic compounds. Part VII. α-Aryl-α-halogenoacetophenones, their enol acetates, and some related compoundsD. J. Cooper,L. N. Owen J. Chem. Soc. C 1966 533
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